molecular formula C12H9F3N2O B13707103 4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile

4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile

Cat. No.: B13707103
M. Wt: 254.21 g/mol
InChI Key: OJVAANJECTWKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrrolidin-2-one ring, a valuable saturated scaffold known for its three-dimensional coverage and ability to influence key physicochemical parameters of a molecule, which can be critical for optimizing the pharmacokinetic profile of drug candidates . The compound also contains a trifluoromethyl group, a common motif in modern agrochemicals and pharmaceuticals due to its ability to modulate properties like metabolic stability, lipophilicity, and binding affinity . This specific structural combination makes it a potentially valuable intermediate for researchers developing novel bioactive molecules. The presence of the pyrrolidine ring, a top nitrogen heterocycle found in numerous FDA-approved drugs, underscores its utility in designing compounds for various therapeutic areas . This product is intended for research purposes such as analytical testing and in vitro experimentation. It is strictly for laboratory use only and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)10-6-9(4-3-8(10)7-16)17-5-1-2-11(17)18/h3-4,6H,1-2,5H2

InChI Key

OJVAANJECTWKPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Aromatic Ring Functionalization: Selective Bromination

A key initial step is the selective bromination of m-trifluoromethyl fluorobenzene to yield 4-bromo-2-(trifluoromethyl)fluorobenzene intermediates. This is achieved using dibromo hydantoin (C5H6Br2N2O2) as the brominating agent in the presence of glacial acetic acid and concentrated sulfuric acid under reflux conditions.

  • Reaction conditions:

    • Reactants: m-trifluoromethyl fluorobenzene, dibromo hydantoin (0.6 equivalents relative to fluorobenzene), glacial acetic acid (4–5 L/kg fluorobenzene), and sulfuric acid (weight ratio 5–20:100 relative to fluorobenzene).
    • Temperature: Reflux (~100 °C).
    • Duration: 5–7 hours.
    • Workup: Ice water washing to isolate 4-bromo-2-(trifluoromethyl)fluorobenzene with >98% purity.
  • Scale example:

    • 200 kg m-trifluoromethyl fluorobenzene, 80 kg glacial acetic acid, 35 kg sulfuric acid, 188 kg dibromo hydantoin.
    • Yield: Approximately 260 kg of brominated product.

This step provides a regioselective bromination essential for downstream substitution reactions.

Cyanide Displacement: Introduction of the Nitrile Group

The brominated intermediate undergoes nucleophilic aromatic substitution with cuprous cyanide to replace the bromine atom with a cyano group, generating 4-fluoro-2-(trifluoromethyl)benzonitrile.

  • Reaction conditions:

    • Reactants: Brominated intermediate, cuprous cyanide (1–1.1 equivalents), quinoline as solvent/base (3–5 L/kg brominated intermediate).
    • Temperature: Reflux.
    • Duration: 20–22 hours.
    • Workup: Steam distillation to isolate the nitrile product.
  • Scale example:

    • 250 kg brominated intermediate, 106 kg cuprous cyanide, 250–310 kg quinoline.
    • Yield: Approximately 200 kg of nitrile product.

This step is critical for introducing the nitrile functionality required for the final compound.

Alternative Synthetic Approaches

Additional methods reported in the literature for related α-diazo amides and pyrrolidinone derivatives include:

While these methods are more general for α-diazo amides, they inform potential alternative routes for preparing pyrrolidinone-substituted benzonitriles.

Summary Table of Preparation Steps

Step No. Reaction Type Reactants & Conditions Product Yield & Purity
1 Selective Bromination m-Trifluoromethyl fluorobenzene + dibromo hydantoin + glacial acetic acid + sulfuric acid, reflux 5–7 h 4-Bromo-2-(trifluoromethyl)fluorobenzene ~98% purity, ~260 kg yield (scale)
2 Cyanide Displacement Brominated intermediate + cuprous cyanide + quinoline, reflux 20–22 h 4-Fluoro-2-(trifluoromethyl)benzonitrile ~200 kg yield (scale)
3 Amide Formation Nitrile intermediate + liquid ammonia + ethanol, 120 °C, 8 h 4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile >99% purity, ~168 kg yield (scale)

Chemical Reactions Analysis

Types of Reactions: 4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances its binding affinity to specific enzymes or receptors, leading to various biological effects. The pyrrolidinyl group may also play a role in modulating its activity and stability.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Core Structure Substituents/Modifications Evidence ID
4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile (Target) Benzonitrile + pyrrolidinone 2-CF₃, 4-pyrrolidin-2-one -
4-{(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl}-2-(trifluoromethyl)benzonitrile Benzonitrile + pyrrolidine 2-CF₃, 4-pyrrolidine with trifluoro-hydroxyethyl side chain (stereospecific R-configuration)
4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile Benzonitrile + thioimidazolidinone 2-CF₃, 4-thioimidazolidinone with hydroxybutyl and dimethyl groups
4-Nitro-2-(trifluoromethyl)benzonitrile Benzonitrile 2-CF₃, 4-NO₂ (electron-withdrawing nitro group)
ND-14 (Diarylhydantoin derivative) Benzonitrile + thiohydantoin 2-CF₃, 4-thiohydantoin with fluorophenyl and cyanopropyl groups

Key Observations :

  • Electron Effects: The nitro group in 4-nitro-2-(trifluoromethyl)benzonitrile increases reactivity in electrophilic substitutions compared to the pyrrolidinone or thioimidazolidinone derivatives.
  • Stereochemistry : The stereospecific pyrrolidine derivative in highlights the role of chiral centers in biological activity, a factor absent in the target compound.
  • Thio vs.

Key Observations :

  • Melting Points : Higher melting points (e.g., 206–208°C for 6h ) correlate with crystalline stability from nitro or thioxo groups, whereas hydroxybutyl substituents (Ru 59063 ) reduce melting points due to increased flexibility.

Key Observations :

  • Pharmaceuticals: Thiohydantoin and hydantoin derivatives (e.g., 6h , ND-14 ) are prioritized for their receptor-binding capabilities, whereas the target compound’s pyrrolidinone group may offer distinct pharmacokinetic profiles.
  • Industrial Use: Simpler benzonitriles like 4-nitro-2-(trifluoromethyl)benzonitrile are valued in non-biological applications due to their electron-withdrawing substituents.

Q & A

Q. What are the common synthetic routes for 4-(2-Oxo-1-pyrrolidinyl)-2-(trifluoromethyl)benzonitrile, and what intermediates are critical?

The synthesis often involves fluorinated benzonitrile precursors. For example, 4-fluoro-2-(trifluoromethyl)benzonitrile can undergo nucleophilic substitution with pyrrolidinone derivatives under reflux conditions. Key intermediates include iodopyrazole derivatives (e.g., 4-(3-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile), which are generated via halogen exchange reactions . Solvents like toluene or dichloromethane are typically used, and purification involves column chromatography with gradients of CH₂Cl₂/Et₂O .

Q. How is structural elucidation performed for this compound, and what spectroscopic data are essential?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To identify proton environments (e.g., trifluoromethyl groups resonate as singlets near δ 120 ppm in ¹³C NMR) and aromatic ring substitution patterns.
  • IR spectroscopy : Peaks at ~2193 cm⁻¹ (C≡N stretch) and ~1675 cm⁻¹ (C=O of pyrrolidinone) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₁F₃N₂O: 297.0851) .

Q. What are the primary applications of this compound in preclinical research?

It is studied as a core structure in selective androgen receptor modulators (SARMs), particularly for muscle-wasting disorders. Its trifluoromethyl and pyrrolidinone groups enhance metabolic stability and receptor binding affinity .

Advanced Research Questions

Q. How do stereochemical variations in the pyrrolidinone ring affect biological activity?

The (2R,3S)-configuration of the pyrrolidinone ring optimizes hydrogen bonding with the androgen receptor’s ligand-binding domain. For example, 4-[(2R)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]-1-pyrrolidinyl] derivatives show 10-fold higher binding affinity compared to (2S,3R)-isomers in radioligand assays . Modifications to the hydroxyl group (e.g., methylation) reduce activity, highlighting the importance of hydrogen-bond donors .

Q. What contradictions exist in reported biological data, and how can they be resolved methodologically?

Discrepancies in IC₅₀ values for receptor antagonism (e.g., 6h vs. 6i in hydantoin derivatives) may arise from assay conditions (e.g., cell type, luciferase reporter systems). Standardization steps include:

  • Using isogenic cell lines (e.g., HEK-293T with stable AR overexpression).
  • Normalizing data to reference antagonists (e.g., hydroxyflutamide) .
  • Validating results via surface plasmon resonance (SPR) to measure direct binding kinetics .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Temperature control : Reflux at 110°C in toluene reduces side reactions (e.g., diazo group decomposition) .
  • Catalyst screening : Pd(PPh₃)₄ improves coupling efficiency in Suzuki-Miyaura reactions for aryl intermediates.
  • Byproduct analysis : LC-MS monitoring identifies impurities like de-cyanated products, which can be suppressed using excess KCN .

Methodological Notes

  • Contradiction Resolution : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping signals in aromatic regions .
  • Biological Assays : Include positive controls (e.g., enzalutamide) and triplicate measurements to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.